{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features both fluorophenyl and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorophenyl sulfonyl chloride reacts with piperazine to form the intermediate compound. This intermediate is then reacted with a tetrazolyl-substituted phenylmethanone under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and weak inorganic bases like potassium phosphate or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and tetrazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}(pyridin-3-yl)methanone
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
Uniqueness
{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of fluorophenyl and tetrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16F2N6O3S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H16F2N6O3S/c19-13-1-4-15(5-2-13)30(28,29)25-9-7-24(8-10-25)18(27)16-6-3-14(20)11-17(16)26-12-21-22-23-26/h1-6,11-12H,7-10H2 |
InChI Key |
AUFVMXJAAAMVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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